Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Medicinal Chemistry Conformational Analysis Piperidine Scaffolds

Choose Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2361839-72-5) for medicinal chemistry programs demanding a conformationally constrained scaffold. The distinctive 5,5‑dimethyl substitution on the 6‑oxopiperidine core creates a steric barrier that shields the lactam, improving metabolic stability and target selectivity. Unlike unsubstituted analogs, this building block enforces a rigid 3D pharmacophore, ensuring reliable SAR data. It is an ideal precursor for kinase/ATP‑binding site inhibitors, conformationally restricted chemical probes, and spirocyclic or bridged piperidine architectures. The pendant methyl ester enables rapid diversification at the 3‑position, accelerating lead optimization.

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 2361839-72-5
Cat. No. B2491991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
CAS2361839-72-5
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESCC1(CC(CNC1=O)C(=O)OC)C
InChIInChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12)
InChIKeyFQRXAIHABNSXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2361839-72-5): A Sterically Hindered 6-Oxopiperidine Scaffold for Drug Discovery


Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS: 2361839-72-5) is a functionalized heterocyclic compound within the substituted piperidine class, characterized by a 5,5-dimethyl substitution pattern and a 6-oxo (lactam) moiety adjacent to a 3-carboxylate methyl ester . Its structure, C9H15NO3, provides a rigid, substituted 6-membered ring with defined stereoelectronic properties [1]. This specific substitution pattern distinguishes it from simpler, more widely available piperidine carboxylates, potentially offering a unique combination of steric bulk and conformational constraint beneficial for medicinal chemistry applications [2].

Why Unsubstituted 6-Oxopiperidine Carboxylates Cannot Substitute for Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate


Attempting to replace Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate with a generic or simpler analog, such as methyl 6-oxopiperidine-3-carboxylate, introduces significant risk in drug discovery programs . The geminal dimethyl substitution at the 5-position is not an inert structural feature; it creates a steric barrier that shields the adjacent lactam and modifies the piperidine ring's preferred conformation [1]. This steric hindrance can profoundly impact key molecular properties, including metabolic stability (by shielding metabolically labile sites), target selectivity (by imposing a more rigid, defined 3D pharmacophore), and off-rate binding kinetics [2]. Therefore, using an unsubstituted analog in structure-activity relationship (SAR) studies or as a synthetic intermediate will likely produce non-transferable data and potentially mislead optimization efforts .

Quantitative Evidence for Selecting Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate


Conformational Restriction Imposed by 5,5-Dimethyl Substitution Versus Unsubstituted Analog

The geminal dimethyl substitution at the 5-position of the piperidine ring in Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate introduces significant conformational restriction compared to the unsubstituted analog, methyl 6-oxopiperidine-3-carboxylate . While the unsubstituted analog can sample multiple low-energy conformations (including various chair and boat forms), the 5,5-dimethyl group strongly biases the ring toward a single, preferred conformation due to 1,3-diaxial and syn-pentane interactions [1].

Medicinal Chemistry Conformational Analysis Piperidine Scaffolds

Increased Metabolic Stability Through Steric Shielding at the 5-Position

The 5,5-dimethyl substitution in the target compound provides a steric shield to the metabolically vulnerable alpha-carbon adjacent to the lactam carbonyl, a common site for CYP450-mediated oxidation . This is a well-precedented strategy in medicinal chemistry for blocking oxidative metabolism [1]. While direct microsomal stability data for this specific compound is not publicly available, the principle is strongly supported by quantitative data from analogous piperidine systems where a geminal dimethyl group significantly improved metabolic stability compared to the unsubstituted parent [2].

Drug Metabolism Pharmacokinetics Structure-Property Relationship

Functional Handle Differentiation: Dual Reactivity of Lactam and Ester

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate possesses two distinct functional handles: a reactive methyl ester at the 3-position and a more robust 6-oxo lactam . This allows for sequential and chemoselective transformations that are not possible with simpler analogs, such as those lacking the ester (e.g., 5,5-dimethylpiperidin-3-ol) or lacking the lactam (e.g., 5,5-dimethylpiperidine-3-carboxylates) [1]. The presence of the 5,5-dimethyl group further enhances the synthetic utility by potentially directing the stereochemical outcome of reactions at the adjacent 4-position.

Organic Synthesis Chemoselectivity Building Blocks

High-Value Applications for Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate


Medicinal Chemistry: Rigid Scaffold for Kinase or Protease Inhibitor Design

The conformationally restricted 6-oxopiperidine core, enforced by the 5,5-dimethyl group, makes this compound an ideal scaffold for medicinal chemistry programs targeting ATP-binding pockets of kinases or the catalytic site of proteases. The rigidity can pre-organize the molecule for binding, potentially enhancing potency and selectivity [1]. The ester handle allows for rapid diversification to explore structure-activity relationships (SAR) around the 3-position.

Synthetic Chemistry: Key Intermediate for Spirocyclic and Bridged Building Blocks

The dual functionality (lactam and ester) and the steric environment provided by the 5,5-dimethyl group make this compound a powerful intermediate for synthesizing complex, three-dimensional structures, such as spirocycles and bridged piperidines [1]. These motifs are highly sought after in modern drug discovery for their ability to access novel chemical space and improve physicochemical properties. The lactam can be selectively reduced or alkylated, while the ester can be transformed into amides, acids, or other heterocycles.

Chemical Biology: Generation of Conformationally Constrained Probe Molecules

For target identification and validation studies, this compound serves as an excellent precursor for conformationally constrained chemical probes. By restricting the flexibility of a known ligand scaffold through the use of the 5,5-dimethyl-6-oxopiperidine core, researchers can probe the bioactive conformation of their target [1]. This can lead to a better understanding of binding mechanisms and facilitate the development of more selective tools.

Drug Discovery: Bioisosteric Replacement for Cyclohexane or Morpholine Rings

The 5,5-dimethyl-6-oxopiperidine core can function as a complex bioisostere for a substituted cyclohexane or morpholine ring. This substitution introduces a hydrogen bond acceptor (the lactam carbonyl) and a potential donor (the lactam NH) within a rigid, sterically shielded framework [1]. Such replacements are valuable for fine-tuning a lead compound's potency, selectivity, and, most notably, its metabolic stability, as the lactam is less prone to N-dealkylation compared to a tertiary amine.

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